Hydrazinecarbothioamide, dihydrobromide

Description

Properties

CAS No. |

70618-70-1 |

|---|---|

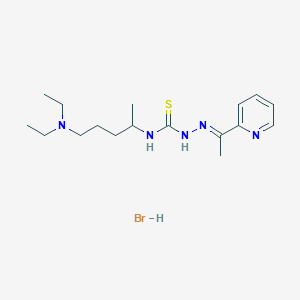

Molecular Formula |

C17H30BrN5S |

Molecular Weight |

416.4 g/mol |

IUPAC Name |

1-[5-(diethylamino)pentan-2-yl]-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea;hydrobromide |

InChI |

InChI=1S/C17H29N5S.BrH/c1-5-22(6-2)13-9-10-14(3)19-17(23)21-20-15(4)16-11-7-8-12-18-16;/h7-8,11-12,14H,5-6,9-10,13H2,1-4H3,(H2,19,21,23);1H/b20-15+; |

InChI Key |

GCQUORUMMZFMFS-QMGGKDRNSA-N |

Isomeric SMILES |

CCN(CC)CCCC(C)NC(=S)N/N=C(\C)/C1=CC=CC=N1.Br |

Canonical SMILES |

CCN(CC)CCCC(C)NC(=S)NN=C(C)C1=CC=CC=N1.Br |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Hydrazine and Carbon Disulfide

The most classical and cost-effective method to prepare hydrazinecarbothioamide involves the reaction of hydrazine hydrate with carbon disulfide under controlled conditions:

$$

\text{CS}2 + 2 \text{NH}2\text{NH}2 \rightarrow \text{NH}2\text{NHCSNHNH}2 + \text{H}2\text{S}

$$

- Procedure: Hydrazine hydrate is reacted with carbon disulfide, typically in aqueous or alcoholic media, at low temperatures to avoid side reactions.

- Outcome: This reaction yields hydrazinecarbothioamide (thiocarbohydrazide) as a crude product, which can be converted into its dihydrobromide salt by treatment with hydrobromic acid.

- Yields: High yields are reported, often quantitative, due to the straightforward nature of the reaction.

- Notes: The evolution of hydrogen sulfide gas requires appropriate ventilation and safety measures.

Hydrazinolysis of Dialkyl Xanthates

An alternative synthetic route involves hydrazinolysis (reaction with hydrazine) of dialkyl xanthates:

$$

\text{S–C(=S)–OR} + 2 \text{NH}2\text{NH}2 \rightarrow \text{NH}2\text{NHCSNHNH}2 + \text{ROH} + \text{RSH}

$$

- Procedure: Dialkyl xanthates are warmed with hydrazine hydrate, leading to cleavage of the xanthate ester bonds and formation of hydrazinecarbothioamide.

- Byproducts: Ethanol and ethanethiol (or corresponding alcohols and thiols) are released and often ignited to reduce hazards.

- Yields: This method also provides high yields and is useful for large-scale synthesis.

- Safety: The release of volatile thiols and alcohols requires controlled conditions.

Hydrazinolysis of Thiophosgene

Hydrazinolysis of thiophosgene is another synthetic method:

- Procedure: Thiophosgene is treated with hydrazine hydrate, producing hydrazinecarbothioamide.

- Considerations: Thiophosgene is highly toxic and volatile, making this route less favorable industrially.

- Yields: Moderate to good yields are reported, but safety concerns limit widespread use.

Preparation via Acid Hydrazides and Carbon Disulfide

This multi-step method involves:

- Synthesis of acid hydrazides from esters or acids.

- Reaction of acid hydrazides with carbon disulfide and subsequent treatment with hydrazine hydrate.

- Formation of benzamidothiosemicarbazides (N-aroyl thiocarbohydrazides), which can be converted to hydrazinecarbothioamide derivatives.

This method is useful for preparing substituted derivatives but is more complex than direct synthesis.

Phase-Transfer Catalysis and Other Methods

- Phase-transfer catalysis has been employed to enhance the reaction rate and yield in some hydrazinecarbothioamide syntheses.

- Other methods include hydrazinolysis of 1,3,4-oxadiazole-2-thione and oxidative cleavage by periodic acid, but these are less common.

Conversion to Dihydrobromide Salt

Once hydrazinecarbothioamide is obtained, it is converted into the dihydrobromide salt by reaction with hydrobromic acid:

$$

\text{NH}2\text{NHCSNHNH}2 + 2 \text{HBr} \rightarrow \text{this compound}

$$

- This salt form improves the compound's stability and handling.

- The reaction is typically performed in aqueous solution at low temperature.

- The dihydrobromide salt crystallizes out and can be purified by recrystallization from suitable solvents such as isopropanol or ethanol.

Summary Data Table of Preparation Methods

| Method | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrazine + Carbon Disulfide | Hydrazine hydrate, CS2 | Aqueous/alcoholic, low temp | 85–95 | Most cost-effective, releases H2S |

| Hydrazinolysis of Xanthates | Dialkyl xanthates, hydrazine | Heating | 80–90 | Releases alcohol and thiol byproducts |

| Hydrazinolysis of Thiophosgene | Thiophosgene, hydrazine | Controlled, low temp | 70–85 | Toxic reagents, safety concerns |

| From Acid Hydrazides | Acid hydrazides, CS2, hydrazine | Multi-step | 60–80 | For substituted derivatives |

| Phase-Transfer Catalysis | Varies | Catalytic conditions | Variable | Enhances reaction rates |

Research Results and Analytical Data

- Spectroscopic Confirmation: Hydrazinecarbothioamide and its dihydrobromide salt are characterized by IR, NMR, and elemental analysis confirming the presence of the thiocarbohydrazide group and bromide ions.

- Melting Points: The dihydrobromide salt typically exhibits a melting point range of approximately 245–247 °C, consistent with literature values.

- Purity: Recrystallization from isopropanol or ethanol yields high purity compounds suitable for further synthetic applications.

- Applications: The prepared this compound is extensively used in the synthesis of heterocycles such as thiadiazines, dithiazolidines, and tetrazinethiones, often through condensation reactions with aldehydes or halogenated substrates.

Chemical Reactions Analysis

Types of Reactions: Hydrazinecarbothioamide, dihydrobromide undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Tyrosinase Inhibition

One of the notable applications of hydrazinecarbothioamide derivatives is in the inhibition of tyrosinase, an enzyme implicated in skin pigmentation disorders and certain types of cancer. A study synthesized a series of benzylidene derivatives linked to hydrazinecarbothioamide and evaluated their anti-tyrosinase activities. The compound (2E)-2-[(4-nitrophenyl)methylidene]hydrazine-1-carbothioamide exhibited an impressive IC50 value of 0.05 μM, demonstrating a 128-fold increase in potency compared to the positive control . This highlights the potential for developing new treatments for skin-related conditions through targeted enzyme inhibition.

1.2 Antiglycation Properties

Hydrazinecarbothioamide derivatives have also shown promise in antiglycation activity, which is crucial for preventing diabetic complications. In vitro studies have indicated that certain synthesized compounds can effectively inhibit non-enzymatic protein glycation, suggesting their potential as therapeutic agents in diabetes management . This property is essential for developing drugs aimed at mitigating the effects of high glucose levels on proteins.

Organic Synthesis Applications

2.1 Synthesis of Heterocycles

Hydrazinecarbothioamide plays a pivotal role in the synthesis of various heterocyclic compounds. A comprehensive review discusses its utility in forming thiocarbohydrazides and other derivatives that serve as precursors for synthesizing complex heterocycles . The versatility of hydrazinecarbothioamide allows for multiple synthetic pathways, including:

- Hydrazinolysis of thiophosgene

- Cyclocondensation reactions

- Phase-transfer catalysis

These methods facilitate the production of compounds with diverse biological activities.

2.2 Case Studies on Heterocycle Synthesis

These case studies underscore the effectiveness of hydrazinecarbothioamide in synthesizing biologically relevant compounds.

Biological Evaluations

3.1 Cytotoxicity Studies

Research indicates that derivatives of hydrazinecarbothioamide exhibit varying degrees of cytotoxicity against different cell lines. For instance, certain thiosemicarbazide derivatives have demonstrated significant cytotoxic effects against thymocytes in vitro . This property can be exploited for developing anticancer therapies.

3.2 Pharmacological Insights

The pharmacological evaluation of hydrazinecarbothioamide derivatives has revealed their potential as lead compounds in drug discovery. The structural modifications made to these compounds can enhance their biological activities, making them suitable candidates for further development .

Mechanism of Action

The mechanism of action of hydrazinecarbothioamide, dihydrobromide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Hydrazinecarbothioamide derivatives share a common backbone (NH₂–NH–C(=S)–NH₂) but differ in substituents, which critically influence their chemical and biological behavior. Key analogs include:

Computational and Spectral Analysis

DFT studies on analogs like N-(pyridin-2-yl)hydrazinecarbothioamide reveal:

Key Advantages and Limitations

- Dihydrobromide Salt : Expected to improve aqueous solubility vs. neutral analogs but may introduce toxicity concerns due to bromide ions.

- Structural Flexibility : Substituents like coumarin or pyridyl groups enhance target specificity but may complicate synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for hydrazinecarbothioamide dihydrobromide to maximize yield and purity?

- Methodological Answer : Synthesis typically involves reacting halogenated benzyl compounds (e.g., bromobenzyl derivatives) with hydrazinecarbothioamide precursors under controlled conditions. Key parameters include:

- Temperature : Maintain 60–80°C to balance reactivity and side-product formation .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .

- Purification : Recrystallization from ethanol-water mixtures improves purity (>95%) .

Q. How can spectroscopic techniques (e.g., IR, NMR) be systematically applied to confirm the structural integrity of hydrazinecarbothioamide dihydrobromide?

- Methodological Answer :

- IR Spectroscopy : Identify characteristic peaks for N–H (3100–3300 cm⁻¹), C=S (1060–1200 cm⁻¹), and Br–C (500–600 cm⁻¹) .

- NMR :

- ¹H NMR : Look for hydrazine NH protons (δ 8.5–10.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) .

- ¹³C NMR : Confirm thiocarbonyl (C=S) at δ 175–185 ppm .

- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯S) and π-π stacking interactions for solid-state conformation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for hydrazinecarbothioamide dihydrobromide derivatives?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* basis sets to predict vibrational frequencies and NMR shifts. Compare with experimental IR/NMR data to identify outliers .

- Crystal Field Effects : Account for intermolecular interactions (e.g., hydrogen bonding) in solid-state spectra that deviate from gas-phase computational models .

- Validation : Use temperature-dependent NMR to assess dynamic effects (e.g., tautomerism) that may cause spectral mismatches .

Q. What strategies are effective in analyzing reaction byproducts when hydrazinecarbothioamide dihydrobromide is used in multi-step syntheses involving brominated intermediates?

- Methodological Answer :

- LC-MS/MS : Detect and quantify brominated byproducts (e.g., dehydrohalogenation products) with high sensitivity .

- Mechanistic Probes : Introduce isotopic labeling (e.g., ²H/¹³C) at reactive sites to trace bromine displacement pathways .

- Kinetic Studies : Vary reaction time and temperature to identify conditions minimizing side reactions (e.g., over-alkylation) .

Q. How can researchers design hydrazinecarbothioamide dihydrobromide derivatives for enhanced biological activity while minimizing toxicity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents on the benzyl ring (e.g., electron-withdrawing groups like –Br or –F) to enhance binding to target enzymes .

- Pharmacophore Modeling : Use software like Schrödinger Phase to identify critical hydrogen-bonding and hydrophobic regions .

- Toxicity Screening : Assess in vitro cytotoxicity (e.g., HepG2 cells) and compare with reference drugs to establish therapeutic indices .

Data-Driven Research Questions

Q. What analytical approaches are recommended for resolving contradictions in reported biological activities of hydrazinecarbothioamide dihydrobromide complexes?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA) to identify outliers .

- Reproducibility Checks : Replicate key assays (e.g., antimicrobial disc diffusion) under standardized conditions (pH, temperature) .

- Ligand Binding Assays : Use SPR or ITC to directly measure binding affinities and validate reported activities .

Experimental Design Considerations

Q. How should researchers design crystallization trials to study the supramolecular interactions of hydrazinecarbothioamide dihydrobromide?

- Methodological Answer :

- Solvent Screening : Test solvents with varying polarity (e.g., acetone, DMSO) to influence hydrogen-bond networks .

- Slow Evaporation : Use controlled evaporation rates (0.5 mL/day) to grow single crystals suitable for X-ray analysis .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H⋯π) to correlate packing motifs with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.